Chlorprothixene
Overview
Description
Chlorprothixene is a typical antipsychotic drug belonging to the thioxanthene class. It is primarily used in the treatment of psychotic disorders such as schizophrenia and acute mania associated with bipolar disorders . This compound is known for its strong sedative properties and is also used to manage anxiety, agitation, and severe nausea .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorprothixene can be synthesized through a series of chemical reactions starting from thioxanthene. The key steps involve chlorination and subsequent reaction with a propylamine derivative. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process involves the use of high-purity reagents and solvents to achieve a high yield of the final product. The compound is then purified through crystallization and other separation techniques to ensure its pharmaceutical grade .
Chemical Reactions Analysis
Types of Reactions
Chlorprothixene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: This compound can participate in substitution reactions, particularly involving the chlorine atom.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from the reactions of this compound include its various metabolites and derivatives, which can have different pharmacological properties .
Scientific Research Applications
Chlorprothixene has a wide range of scientific research applications, including:
Mechanism of Action
Chlorprothixene exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action helps to reduce the symptoms of psychosis by decreasing the activity of dopamine, a neurotransmitter involved in mood regulation . Additionally, this compound blocks serotonin, histamine, and muscarinic receptors, contributing to its sedative and antiemetic effects .
Comparison with Similar Compounds
Chlorprothixene is structurally related to chlorpromazine, another typical antipsychotic. Both compounds share similar pharmacological properties, including their sedative effects and side effect profiles . this compound is noted for having a lower incidence of allergic side effects and liver damage compared to chlorpromazine . Other similar compounds include thioxanthene derivatives like flupentixol and zuclopenthixol, which also exhibit antipsychotic properties but differ in their potency and side effect profiles .
Properties
IUPAC Name |
(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3/b14-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPOMRSOLSGNFJ-AUWJEWJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022810 | |
Record name | Chlorprothixene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14 [ug/mL] (The mean of the results at pH 7.4), FREELY SOL IN WATER @ PH 6-6.5 /HYDROCHLORIDE/, PRACTICALLY INSOL IN WATER; 1 G SOL IN 25 ML ALCOHOL, 10 ML ETHER, 2 ML CHLOROFORM, SOL IN PETROLEUM ETHER | |
Record name | SID26665646 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Chlorprothixene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01239 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHLORPROTHIXENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2808 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Chlorprothixene blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis., ...IT CAN BE EXPECTED TO DEPRESS THE CNS AT THE SUBCORTICAL LEVEL OF THE BRAIN, THE MIDBRAIN, & THE BRAIN STEM RETICULAR FORMATION., .../IT/ IS MORE ACTIVE THAN CHLORPROMAZINE IN INHIBITING POSTURAL REFLEXES & MOTOR COORDINATION & LESS ACTIVE IN ANTIHISTAMINIC EFFECTS. CHLORPROTHIXENE POSSESSES SEDATIVE, ADRENOLYTIC, HYPOTHERMIC, ANTICHOLINERGIC, & ANTIEMETIC PROPERTIES., Thioxanthenes are thought to benefit psychotic conditions by blocking postsynaptic dopamine receptors in the brain. They also produce an alpha-adrenergic blocking effect and depress the release of most hypothalamic and hypophyseal hormones. However, the concentration of prolactin is increased due to blockade of prolactin inhibitory factor (PIF), which inhibits the release of prolactin from the pituitary gland. /Thioxanthenes/, Chlorprothixene also inhibits the medullary chemoreceptor trigger zone to produce an antiemetic effect, and is also thought to cause an indirect reduction of stimuli to the brain stem reticular system to produce a sedative effect. | |
Record name | Chlorprothixene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01239 | |
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Record name | CHLORPROTHIXENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2808 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow crystals. | |
CAS No. |
113-59-7 | |
Record name | Chlorprothixene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Chlorprothixene [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113597 | |
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Record name | Chlorprothixene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01239 | |
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Record name | chlorprothixene | |
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Record name | Chlorprothixene | |
Source | EPA DSSTox | |
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Record name | Chlorprothixene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.666 | |
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Record name | CHLORPROTHIXENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S7OD60EWP | |
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Record name | CHLORPROTHIXENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2808 | |
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Melting Point |
153-154, 97-98 °C, CRYSTALS; MP: 221 °C /CHLORPROTHIXENE HYDROCHLORIDE/ | |
Record name | Chlorprothixene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01239 | |
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Record name | CHLORPROTHIXENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2808 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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